tert-Butyl 4-(5-((2-methylpyridin-4-yl)carbamoyl)thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
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Overview
Description
tert-Butyl 4-(5-((2-methylpyridin-4-yl)carbamoyl)thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that features a combination of pyridine, thiophene, and dihydropyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-((2-methylpyridin-4-yl)carbamoyl)thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multiple steps, including the formation of the thiophene and dihydropyridine rings, followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(5-((2-methylpyridin-4-yl)carbamoyl)thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.
Substitution: The pyridine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the dihydropyridine ring can produce piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-(5-((2-methylpyridin-4-yl)carbamoyl)thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-((2-methylpyridin-4-yl)carbamoyl)thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(5-((2-methylpyridin-4-yl)carbamoyl)thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate: shares similarities with other compounds containing pyridine, thiophene, and dihydropyridine moieties.
Thiophene derivatives: Known for their biological activity and use in medicinal chemistry.
Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
tert-butyl 4-[5-[(2-methylpyridin-4-yl)carbamoyl]thiophen-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-14-13-16(7-10-22-14)23-19(25)18-6-5-17(28-18)15-8-11-24(12-9-15)20(26)27-21(2,3)4/h5-8,10,13H,9,11-12H2,1-4H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZRJPUSVZWGKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC(=O)C2=CC=C(S2)C3=CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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